Neoaureothin

Description

Propriétés

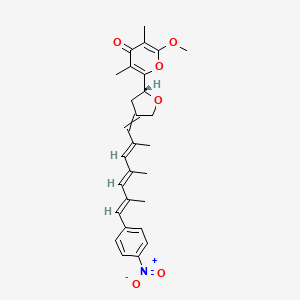

Formule moléculaire |

C28H31NO6 |

|---|---|

Poids moléculaire |

477.5 g/mol |

Nom IUPAC |

2-methoxy-3,5-dimethyl-6-[(2R)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one |

InChI |

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14?/t25-/m1/s1 |

Clé InChI |

IZICQJAGBLBAMJ-PGDKTIFVSA-N |

SMILES isomérique |

CC1=C(OC(=C(C1=O)C)OC)[C@H]2CC(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)CO2 |

SMILES canonique |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 |

Origine du produit |

United States |

Foundational & Exploratory

Neoaureothin: A Technical Guide to its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin (B8089337), also known as spectinabilin, is a nitroaryl-substituted polyketide metabolite with significant biological activities, including potent anti-HIV properties. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological evaluation of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into its mechanism of action and therapeutic potential. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the biosynthetic pathway to facilitate a deeper understanding of this promising natural product.

Discovery and Origin

This compound is a natural product belonging to the γ-pyrone polyketide family. It was first identified as a metabolite produced by the bacterium Streptomyces orinoci.[1] This compound shares a close structural relationship with aureothin (B1665325), another polyketide produced by Streptomyces thioluteus, from which it differs only by the length of its polyene backbone.[1] The discovery of this compound and its subsequent identification as a potent anti-HIV agent has spurred interest in its therapeutic potential.[2]

Biosynthesis

The biosynthesis of this compound is governed by a dedicated gene cluster within Streptomyces orinoci.[1] The production of this compound follows a non-colinear type I polyketide synthase (PKS) pathway.[1] This is a notable characteristic, as it deviates from the canonical colinearity rule where the order of modules in the PKS enzyme corresponds directly to the sequence of chain extension and modification steps. In the this compound biosynthetic pathway, individual PKS modules are utilized in an iterative manner.[1]

A comparative analysis of the this compound (nor) and aureothin (aur) biosynthetic gene clusters reveals a remarkable similarity in their organization and the enzymatic machinery involved.[1] Phylogenetic studies have provided insights into the evolutionary origins of these unusual PKS systems and have helped in predicting the iterative function of specific modules.[1] For instance, the iterative function of the first module in the this compound pathway, NorA, has been experimentally confirmed.[1]

This compound Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key enzymatic steps and intermediates.

Experimental Protocols

Fermentation and Isolation

A detailed protocol for the fermentation of Streptomyces orinoci and the subsequent isolation of this compound is crucial for obtaining sufficient quantities for research and development. While a specific, publicly available, step-by-step protocol for this compound is not readily found in the searched literature, a general methodology can be inferred from protocols for similar polyketides from Streptomyces species.

General Fermentation Protocol:

-

Strain Cultivation: Streptomyces orinoci is typically grown on a suitable agar (B569324) medium for sporulation.

-

Seed Culture: Spores are used to inoculate a seed culture medium, which is then incubated with shaking to obtain a vegetative inoculum.

-

Production Culture: The seed culture is transferred to a larger volume of production medium optimized for secondary metabolite production. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.

General Isolation and Purification Protocol:

-

Extraction: The fermentation broth is typically separated into mycelium and supernatant by centrifugation or filtration. The bioactive compound is then extracted from both the mycelium and the supernatant using an appropriate organic solvent, such as ethyl acetate (B1210297) or butanol.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This may include:

-

Column Chromatography: Initial separation using silica (B1680970) gel or other stationary phases with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification using reversed-phase (e.g., C18) or normal-phase HPLC columns with a suitable mobile phase to achieve high purity.

-

Structure Elucidation

The structure of this compound has been elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition.

Quantitative Data

Biological Activity and Mechanism of Action

This compound has demonstrated potent inhibitory activity against the Human Immunodeficiency Virus (HIV).[2] While the precise mechanism of action is still under investigation, its structural similarity to aureothin, a known inhibitor of various cellular processes, suggests potential targets. The anti-HIV activity of this compound and its derivatives highlights their potential as a new class of antiviral agents.[2]

As no specific signaling pathways affected by this compound have been detailed in the available search results, a diagram for this section cannot be provided at this time. Further research is required to elucidate the molecular targets and signaling cascades modulated by this compound to fully understand its anti-HIV mechanism.

Conclusion

This compound represents a promising natural product with significant anti-HIV activity. Its unique non-colinear biosynthetic pathway offers a fascinating area of study for understanding polyketide synthesis. While the foundational knowledge of its discovery and origin is established, a significant gap remains in the publicly available, detailed technical data, including specific experimental protocols, comprehensive quantitative data, and a clear understanding of its mechanism of action and effects on cellular signaling pathways. This guide serves as a starting point for researchers and drug development professionals, highlighting the current state of knowledge and emphasizing the need for further in-depth investigation to unlock the full therapeutic potential of this compound.

References

An In-Depth Technical Guide to Neoaureothin Producing Streptomyces Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin (B8089337), also known as spectinabilin, is a polyketide metabolite produced by several species of the genus Streptomyces. This compound has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and potential antitumor properties. This technical guide provides a comprehensive overview of the Streptomyces species known to produce this compound, the biosynthesis of this valuable secondary metabolite, its regulatory pathways, and detailed experimental protocols for its production, extraction, purification, and analysis.

This compound Producing Streptomyces Species

Several Streptomyces species have been identified as producers of this compound. The native producer is Streptomyces orinoci. However, for research and production purposes, heterologous expression systems are often employed. A notable example is the use of Streptomyces coelicolor M1152, a genetically engineered strain with several endogenous secondary metabolite gene clusters deleted, making it an excellent host for the expression of foreign biosynthetic pathways.[1][2] Furthermore, mutagenesis of producer strains, such as Streptomyces sp. AN091965, has led to the development of high-yield mutants like S-N87.

Quantitative Data on this compound Production

The production of this compound can be significantly influenced by the producing strain and the cultivation conditions. Metabolic engineering strategies have been successfully applied to enhance production titers.

| Strain | Production Strategy | Titer Improvement | Reference |

| Streptomyces coelicolor M1152 | Heterologous expression with Quorum Sensing-based Metabolic Engineering of Precursor pool (QMP) system | Up to 4-fold increase | [3] |

| Streptomyces sp. S-N87 | Mutant strain derived from Streptomyces sp. AN091965 | High-yield producer |

This compound Biosynthesis

This compound is synthesized via a Type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster responsible for its production in Streptomyces orinoci is designated as the nor cluster.

The nor Gene Cluster and Enzyme Functions

The nor gene cluster encodes a series of enzymes that work in a coordinated fashion to assemble the this compound molecule. A key feature of this pathway is the iterative use of PKS modules, a deviation from the canonical linear assembly of polyketides.

| Gene (putative) | Enzyme/Protein | Putative Function |

| norA | Type I Polyketide Synthase | Catalyzes the iterative condensation of acyl-CoA precursors to form the polyketide backbone. |

| ... | Tailoring Enzymes | Modification of the polyketide backbone through oxidation, reduction, and cyclization. |

| ... | Regulatory Proteins | Control the expression of the biosynthetic genes. |

| ... | Transport Proteins | Facilitate the secretion of this compound out of the cell. |

Note: A detailed functional characterization of all enzymes in the nor cluster is an ongoing area of research.

Signaling Pathways Regulating this compound Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks that respond to various environmental and physiological cues. While specific regulators for the nor cluster are yet to be fully elucidated, general principles of polyketide biosynthesis regulation in Streptomyces apply.[4][5]

Key regulatory elements include:

-

Transcriptional Regulators: Pathway-specific activators and repressors that bind to promoter regions of the biosynthetic genes.

-

Two-Component Systems: These systems allow the bacterium to sense and respond to external stimuli, often influencing the onset of secondary metabolism.

-

Quorum Sensing: As demonstrated in S. coelicolor M1152, cell-density dependent signaling can be engineered to enhance the supply of precursors for this compound biosynthesis, leading to increased yields.[3]

Experimental Protocols

I. Fermentation for this compound Production

This protocol is adapted for the heterologous production of this compound in Streptomyces coelicolor M1152.

A. Media Composition:

-

Seed Medium (TSB - Tryptic Soy Broth):

-

Tryptone: 17 g/L

-

Soytone: 3 g/L

-

Glucose: 2.5 g/L

-

NaCl: 5 g/L

-

K₂HPO₄: 2.5 g/L

-

-

Production Medium (LNP Minimal Medium): [5]

-

Glucose: 30 g/L

-

(NH₄)₂SO₄: 3.0 g/L

-

KH₂PO₄: 0.4 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

Urea: 0.3 g/L

-

CaCl₂·2H₂O: 0.23 g/L

-

NaCl: 0.05 g/L

-

MES buffer: 0.1 M

-

Trace Element Solution: 0.25% (v/v)

-

Tween 80: 0.01% (v/v)

-

Adjust pH to 6.7 with 5 M NaOH before adding trace elements.

-

B. Fermentation Conditions:

-

Seed Culture: Inoculate 50 mL of TSB medium in a 250 mL flask with spores or a mycelial suspension of S. coelicolor M1152 harboring the this compound gene cluster. Incubate at 30°C with shaking at 250 rpm for 48-72 hours.[2]

-

Production Culture: Inoculate 200 mL of LNP production medium in a 1 L flask with 10 mL (5% v/v) of the seed culture.

-

Incubation: Incubate the production culture at 30°C with shaking at 250 rpm for 5-7 days.

II. Extraction of this compound

-

Harvesting: After incubation, harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.

-

Solvent Extraction: Transfer the supernatant to a separatory funnel and extract twice with an equal volume of ethyl acetate. Shake vigorously for 15 minutes during each extraction.

-

Concentration: Pool the organic (ethyl acetate) layers and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

III. Purification of this compound

A two-step chromatographic procedure is recommended for the purification of this compound.

A. Silica (B1680970) Gel Column Chromatography (Initial Purification):

-

Column Preparation: Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as hexane (B92381) or chloroform (B151607).

-

Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of a non-polar solvent (e.g., chloroform) and a more polar solvent (e.g., methanol). For example, start with 100% chloroform and gradually increase the methanol (B129727) concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

-

Fraction Collection: Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or HPLC analysis.

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

-

Method Development: An initial scouting gradient (e.g., 10-90% organic solvent over 30 minutes) can be used to determine the approximate elution time of this compound. The gradient can then be optimized for better resolution.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis: Analyze the purity of the collected fraction by analytical HPLC.

IV. Quantitative Analysis by HPLC-UV

A. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B. A typical starting point could be 5% B, increasing to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where this compound has maximum absorbance (this should be determined by running a UV spectrum of a purified sample).

-

Injection Volume: 10-20 µL.

B. Method Validation:

For accurate quantification, the HPLC-UV method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7][8]

Visualizations

Caption: General workflow for this compound production and analysis.

Caption: Simplified signaling pathway for this compound production.

References

- 1. Enzyme-Constrained Models and Omics Analysis of Streptomyces coelicolor Reveal Metabolic Changes that Enhance Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Streptomyces coelicolor host for the heterologous expression of Type III polyketide synthase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Genetic control of polyketide biosynthesis in the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medic.upm.edu.my [medic.upm.edu.my]

- 8. ajprui.com [ajprui.com]

Unraveling the Architecture of Neoaureothin: A Technical Guide to its Chemical Structure Elucidation

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of neoaureothin (B8089337), a nitroaryl-substituted polyketide metabolite. Also known as spectinabilin, this compound has garnered interest within the scientific community for its notable biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the spectroscopic and chemical analyses that were instrumental in determining its complex molecular structure.

Executive Summary

The determination of the chemical structure of this compound (C₂₈H₃₁NO₆) was a multi-faceted process relying on a combination of advanced spectroscopic techniques and chemical degradation studies. High-resolution mass spectrometry established its molecular formula, while detailed analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra revealed the connectivity of its atoms and the relative stereochemistry of its chiral centers. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided crucial information about the functional groups present, and chemical degradation studies confirmed the core structural motifs. This guide synthesizes the pivotal data from the original structure elucidation studies and presents it in a clear, structured format for easy reference and comparison.

Spectroscopic Data Analysis

The structural elucidation of this compound hinged on the careful interpretation of data from a suite of spectroscopic instruments. The data presented below is a summary of the key findings from the original research that led to the definitive structural assignment.

Mass Spectrometry (MS)

High-resolution mass spectrometry was critical in establishing the molecular formula of this compound.

| Ion | m/z (Observed) | Calculated Mass (for C₂₈H₃₂NO₆⁺) | Formula |

| [M+H]⁺ | 478.2226[1] | 478.2230[1] | C₂₈H₃₂NO₆ |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provided the detailed framework of the this compound structure. The following tables summarize the chemical shifts (δ) in parts per million (ppm).

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| Aromatic | 7.5-8.2 | m | p-nitrophenyl group | |

| Olefinic | 5.5-7.0 | m | Polyene chain | |

| Methoxy | ~3.8 | s | OCH₃ on pyrone ring | |

| Pyrone ring | ~5.4 | s | H on pyrone ring | |

| Methyls | 1.0-2.2 | m | CH₃ groups |

Table 2: Key ¹H NMR Spectral Data of this compound. (Note: Specific assignments for the complex olefinic region require 2D NMR techniques not detailed in the initial reports.)

| Carbon | Chemical Shift (δ ppm) | Assignment |

| Carbonyl | >180 | C=O in pyrone ring |

| Aromatic/Olefinic | 110-160 | p-nitrophenyl and polyene carbons |

| Oxygenated C | 60-80 | Carbons in tetrahydrofuran (B95107) and pyrone rings |

| Methoxy | ~55 | OCH₃ on pyrone ring |

| Alkyl | 10-40 | Methyl and methylene (B1212753) carbons |

Table 3: Key ¹³C NMR Spectral Data of this compound. (Note: The original elucidation predates routine ¹³C NMR, and detailed assignments were inferred from ¹H NMR and chemical degradation.)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy were employed to identify key functional groups within the this compound molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1650 | α,β-unsaturated ketone (pyrone C=O) |

| ~1520, ~1350 | Nitro group (NO₂) |

| ~1600 | C=C stretching (aromatic and polyene) |

| ~1100 | C-O stretching |

Table 4: Significant Infrared (IR) Absorption Bands for this compound.

| λmax (nm) | Solvent | Chromophore |

| ~380 | Ethanol | Extended polyene system conjugated with the p-nitrophenyl group |

Table 5: Ultraviolet-Visible (UV-Vis) Absorption Data for this compound.

Experimental Protocols

The following sections detail the generalized methodologies used in the structure elucidation of this compound, based on standard practices of the time of its discovery.

Isolation of this compound

This compound was first isolated from the crude streptovaricin complex produced by the fermentation of Streptomyces spectabilis. The typical isolation procedure involved:

-

Extraction of the fermentation broth with an organic solvent (e.g., ethyl acetate).

-

Concentration of the organic extract under reduced pressure.

-

Chromatographic separation of the crude extract using silica (B1680970) gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate).

-

Further purification by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound as a yellow powder.[1]

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a spectrometer (e.g., 100 MHz for initial studies, with modern analyses on instruments up to 800 MHz).[1] Samples were dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry : High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or other high-resolution mass analyzer.[1]

-

Infrared Spectroscopy : IR spectra were recorded on a spectrophotometer using a potassium bromide (KBr) pellet or as a thin film.

-

UV-Vis Spectroscopy : UV-Vis spectra were obtained using a spectrophotometer, with the sample dissolved in a suitable solvent like ethanol.

Logical Workflow and Visualizations

The process of elucidating the structure of this compound followed a logical progression, starting from basic molecular properties and progressively building up to the complete, detailed structure.

Figure 1: Logical workflow for the structure elucidation of this compound.

Conclusion

The determination of the chemical structure of this compound is a classic example of natural product chemistry, showcasing the power of a synergistic approach that combines various spectroscopic methods with chemical intuition. The data and methodologies outlined in this guide provide a foundational understanding for researchers working on the characterization of complex natural products and serve as a valuable resource for those involved in the development of new therapeutic agents. The definitive structure of this compound has paved the way for further investigations into its biosynthesis and biological activity.

References

An In-depth Technical Guide to the Biosynthesis of Neoaureothin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin (B8089337), also known as spectinabilin (B1678161), is a nitroaryl-substituted polyketide with notable antiviral and antimalarial activities. This metabolite is produced by the bacterium Streptomyces orinoci. The biosynthesis of this compound is a complex process orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, the enzymatic steps involved, and the experimental evidence that has elucidated this fascinating molecular assembly line.

The this compound Biosynthetic Gene Cluster (nor)

The genetic blueprint for this compound synthesis is located on a 39 kb DNA segment known as the nor (or spe) gene cluster. The complete sequence of this cluster from Streptomyces orinoci has been deposited in GenBank under the accession number AM778535. Analysis of this sequence has identified a series of open reading frames (ORFs) encoding the enzymes responsible for the assembly of the this compound molecule.

Gene Organization and Function

The nor gene cluster contains genes for the polyketide synthase (PKS) machinery, tailoring enzymes, and potentially regulatory and transport proteins. The core of the biosynthetic pathway is governed by a Type I modular polyketide synthase system. A key feature of the this compound PKS is its non-colinear architecture, where some modules are used iteratively.

Table 1: Genes in the this compound (nor) Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Putative Function | Description |

| PKS Genes | ||

| norA | Polyketide Synthase | The initial PKS module, which is used iteratively for the first two extension cycles. |

| norB | Polyketide Synthase | A subsequent PKS module involved in the elongation of the polyketide chain. |

| norC | Polyketide Synthase | The final PKS module responsible for the terminal extension steps before cyclization. |

| Tailoring Enzymes | ||

| norD | Putative Oxidoreductase | Likely involved in the modification of the polyketide backbone. |

| norE | Putative Acyltransferase | May be involved in the transfer of acyl groups during biosynthesis. |

| norF | Putative Dehydratase | Potentially responsible for the formation of double bonds in the polyene chain. |

| norG | Putative Reductase | May be involved in the reduction of keto groups. |

| norH | Putative Oxygenase | Potentially involved in the hydroxylation or epoxidation of the polyketide intermediate. |

| norI | Putative Methyltransferase | May be responsible for the methylation of the polyketide backbone. |

| norJ | Putative Cyclase/Thioesterase | Likely catalyzes the cyclization of the linear polyketide chain and its release from the PKS. |

| Other Genes | ||

| norR | Putative Regulatory Protein | May be involved in the transcriptional regulation of the nor gene cluster. |

| norT | Putative Transporter | Potentially involved in the export of this compound out of the cell. |

Note: The functions of many of these genes are predicted based on sequence homology and require further experimental validation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with a starter unit, p-aminobenzoic acid (pABA), which is then elongated through the sequential addition of extender units by the PKS modules.

Initiation and Elongation

The assembly of the polyketide chain is initiated by the loading of the pABA starter unit onto the PKS. The first PKS module, NorA, is then utilized for two consecutive rounds of chain elongation.[1] This iterative use of a PKS module is a notable feature of the this compound and aureothin (B1665325) biosynthetic pathways. Subsequent PKS modules, NorB and NorC, further extend the growing polyketide chain.

Modification and Cyclization

Following the elongation steps, the linear polyketide intermediate undergoes a series of modifications, including reductions and dehydrations, catalyzed by the ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules, as well as by discrete tailoring enzymes encoded within the nor cluster. Finally, the modified polyketide chain is cyclized to form the characteristic pyrone ring of this compound and released from the PKS, a reaction likely catalyzed by a thioesterase (TE) domain.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of this compound production has been primarily achieved through heterologous expression of the nor gene cluster in surrogate hosts, such as Streptomyces coelicolor. In one study, the introduction of a quorum sensing-based metabolic engineering system in S. coelicolor M1152 resulted in a significant increase in this compound titers.

Table 2: this compound Production in Engineered Streptomyces coelicolor

| Strain | Engineering Strategy | This compound Titer (mg/L) | Fold Increase |

| Control | Heterologous expression of nor cluster | ~5 | - |

| Engineered | Co-expression of precursor pathway genes under a QS promoter | ~20 | 4 |

Data adapted from a study on quorum sensing-based metabolic engineering for this compound production.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular genetics, microbiology, and analytical chemistry techniques.

Heterologous Expression of the nor Gene Cluster

A key experimental approach has been the heterologous expression of the entire nor gene cluster in a well-characterized host strain, such as Streptomyces coelicolor or Streptomyces lividans. This allows for the production of this compound in a host that does not natively produce it, facilitating the confirmation of the gene cluster's function and the analysis of the biosynthetic products.

Protocol for Heterologous Expression:

-

Cloning of the nor Gene Cluster: The entire 39 kb nor gene cluster is cloned from the genomic DNA of Streptomyces orinoci into a suitable vector, such as a bacterial artificial chromosome (BAC) or a fosmid.

-

Transformation into a Host Strain: The resulting construct is introduced into a suitable Streptomyces host strain (e.g., S. coelicolor M1152) via conjugation or protoplast transformation.

-

Cultivation and Fermentation: The recombinant Streptomyces strain is cultivated under appropriate fermentation conditions to induce the expression of the heterologous gene cluster.

-

Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed for the presence of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Workflow for heterologous expression of the this compound gene cluster.

Functional Characterization of Individual Genes

The function of individual genes within the nor cluster can be investigated through targeted gene knockout experiments followed by analysis of the resulting metabolic profile. Complementation studies, where the deleted gene is reintroduced on a plasmid, are used to confirm that the observed phenotype is due to the specific gene deletion.

Regulation of this compound Biosynthesis

The production of this compound, like many other secondary metabolites in Streptomyces, is likely to be tightly regulated at the transcriptional level. The presence of a putative regulatory gene, norR, within the cluster suggests the existence of a pathway-specific regulatory mechanism. Furthermore, global regulatory networks in Streptomyces that respond to nutritional cues and developmental signals are also expected to influence the expression of the nor gene cluster. The use of quorum sensing-based systems to enhance production indicates that cell-density dependent regulation also plays a role in the biosynthesis of this compound.

Caption: Putative regulatory network for this compound biosynthesis.

Conclusion

The biosynthesis of this compound is a fascinating example of the complex chemistry catalyzed by microbial polyketide synthases. The elucidation of the nor gene cluster and the characterization of its constituent enzymes provide a foundation for understanding how this potent bioactive molecule is assembled. Further research into the functional details of the tailoring enzymes and the regulatory networks controlling the pathway will not only deepen our fundamental knowledge but also open up new avenues for the bioengineering of novel this compound analogs with improved therapeutic properties.

References

An In-depth Technical Guide to Neoaureothin Polyketide Synthase Genes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin (B8089337), a nitroaryl-substituted polyketide metabolite, represents a fascinating subject of study within the realm of natural product biosynthesis. Produced by Streptomyces orinoci, this compound and its biosynthetic machinery, particularly the this compound polyketide synthase (PKS) genes, offer significant potential for the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound PKS genes, including their structure, the biosynthetic pathway they govern, and their potential applications. We delve into the available quantitative data, detailed experimental protocols for their study, and the signaling pathways influenced by this compound, offering a valuable resource for researchers in the field.

This compound Polyketide Synthase: Gene Cluster and Biosynthesis

The biosynthesis of this compound is orchestrated by a Type I polyketide synthase system, encoded by the nor gene cluster. A remarkable feature of the this compound PKS is its non-colinear assembly line, where individual PKS modules are utilized in an iterative fashion. This contrasts with the canonical linear assembly-line logic of many other PKS systems.

The this compound PKS is comprised of multiple modules, each containing a specific set of catalytic domains responsible for the step-wise construction of the polyketide chain. The core domains include the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), are present in specific modules to modify the growing polyketide backbone.

The biosynthetic pathway for this compound is initiated with a unique starter unit, p-nitrobenzoic acid (PNBA). The iterative nature of the PKS allows for the controlled extension of the polyketide chain, ultimately leading to the formation of the this compound scaffold.

Data Presentation

Quantitative data on this compound production and the bioactivity of related compounds are crucial for research and development. The following tables summarize key findings from the literature.

Table 1: Heterologous Production of this compound

| Host Strain | Genetic Modification | Production Increase (Fold) | Reference |

| Streptomyces coelicolor M1152 | Quorum sensing-based metabolic engineering of precursor supply | 4 | [1] |

Table 2: Anticancer Activity of Structurally Related Compounds (IC50 values in µM)

| Compound | HCT116 (Colon) | HTB-26 (Breast) | PC-3 (Prostate) | HepG2 (Liver) | Reference |

| Compound 1 (regioisomer) | 22.4 | 10-50 | 10-50 | 10-50 | [2] |

| Compound 2 (regioisomer) | 0.34 | 10-50 | 10-50 | 10-50 | [2] |

Table 3: Anti-HIV Activity of Neoflavonoids (Structurally related to this compound)

| Compound | Target | Activity | Reference |

| Phenylchrome-2-one 10 | NF-κB and Tat | Inhibited HIV replication at <25 µM | [3] |

| Compound 14 | Tat | Inhibited HIV replication at <25 µM | [3] |

| Compound 25 | Not specified | Inhibited HIV replication at <25 µM | [3] |

Experimental Protocols

The study of this compound PKS genes involves a range of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.

Cloning of the this compound PKS Gene Cluster

The large size of PKS gene clusters necessitates specialized cloning techniques. Transformation-Associated Recombination (TAR) in yeast is a powerful method for this purpose.

Protocol: TAR Cloning of the this compound Gene Cluster

-

Preparation of Genomic DNA: Isolate high-molecular-weight genomic DNA from Streptomyces orinoci.

-

Vector Preparation: Linearize a yeast artificial chromosome (YAC) or bacterial artificial chromosome (BAC) vector containing sequences homologous to the ends of the target nor gene cluster.

-

Yeast Spheroplast Transformation: Prepare spheroplasts from a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

Co-transformation: Co-transform the yeast spheroplasts with the linearized vector and the genomic DNA.

-

Selection and Screening: Select for yeast transformants containing the recombinant plasmid. Screen positive clones by PCR and restriction digestion to confirm the presence and integrity of the full-length nor gene cluster.

-

Plasmid Rescue: Rescue the recombinant plasmid from yeast for subsequent manipulation and heterologous expression.

Heterologous Expression in Streptomyces coelicolor

Streptomyces coelicolor is a well-established host for the heterologous expression of PKS gene clusters.

Protocol: Heterologous Expression in S. coelicolor M1152

-

Vector Construction: Subclone the nor gene cluster into a suitable E. coli-Streptomyces shuttle vector under the control of a strong, constitutive promoter (e.g., ermEp*).

-

Conjugation: Transfer the expression vector from an E. coli donor strain (e.g., ET12567/pUZ8002) to S. coelicolor M1152 via intergeneric conjugation.

-

Exconjugant Selection: Select for S. coelicolor exconjugants containing the expression vector on appropriate antibiotic-containing media.

-

Culture and Production: Culture the recombinant S. coelicolor M1152 strain in a suitable production medium (e.g., R5A medium).

-

Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium using organic solvents (e.g., ethyl acetate). Analyze the extracts for the production of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

Purification of this compound PKS Modules

The purification of individual PKS modules is essential for in vitro biochemical studies.

Protocol: Purification of His-tagged NorA Module

-

Gene Subcloning and Expression: Subclone the gene encoding the NorA module into an E. coli expression vector with an N- or C-terminal His-tag. Express the protein in a suitable E. coli strain (e.g., BL21(DE3)).

-

Cell Lysis: Harvest the cells and lyse them by sonication in a lysis buffer containing protease inhibitors.

-

Affinity Chromatography: Clarify the cell lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column.

-

Washing and Elution: Wash the column extensively to remove non-specifically bound proteins. Elute the His-tagged NorA module using an imidazole (B134444) gradient.

-

Buffer Exchange and Storage: Exchange the buffer of the purified protein into a suitable storage buffer and store at -80°C.

Enzymatic Assay for Iterative Type I PKS

Characterizing the enzymatic activity of PKS modules is key to understanding their function.

Protocol: In Vitro Assay for NorA Ketosynthase Activity

-

Reaction Mixture: Prepare a reaction mixture containing the purified NorA module, the starter unit (p-nitrobenzoyl-CoA), the extender unit (malonyl-CoA), and the acyl carrier protein (ACP).

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature.

-

Reaction Quenching and Product Extraction: Quench the reaction at various time points and extract the polyketide product.

-

Product Analysis: Analyze the reaction products by HPLC, LC-MS, or thin-layer chromatography (TLC) to determine the structure and quantity of the synthesized polyketide.

Signaling Pathways and Bioactivity

This compound and its derivatives have shown promising biological activities, suggesting their interaction with specific cellular signaling pathways.

Anti-HIV Activity

Derivatives of this compound have demonstrated potent anti-HIV activity. The proposed mechanism involves the inhibition of viral replication by blocking the accumulation of viral RNAs. This suggests an interference with the host cell's transcriptional or post-transcriptional machinery that is co-opted by the virus.

Figure 1: Proposed mechanism of anti-HIV activity of this compound derivatives.

Potential Anticancer and Antifungal Mechanisms

While direct evidence for this compound is still emerging, many natural products exert their anticancer and antifungal effects through the induction of apoptosis via the generation of reactive oxygen species (ROS) and the inhibition of pro-survival signaling pathways like NF-κB.

Induction of Apoptosis via ROS

Elevated levels of ROS can induce oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Figure 2: Hypothesized induction of apoptosis by this compound via ROS generation.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Its inhibition can lead to decreased expression of anti-apoptotic proteins, making cancer cells more susceptible to apoptosis.

Figure 3: Hypothesized inhibition of the NF-κB pathway by this compound.

Antifungal Mechanism of Action

The antifungal activity of natural products often involves disruption of the fungal cell wall and membrane integrity, leading to cell lysis.

Figure 4: Hypothesized antifungal mechanism of this compound.

Conclusion

The this compound polyketide synthase genes represent a rich and underexplored area for natural product research. The unique non-colinear and iterative nature of the biosynthetic pathway provides a fascinating model for studying PKS enzymology and evolution. The biological activities of this compound and its derivatives highlight their potential as lead compounds for the development of novel anti-HIV, anticancer, and antifungal agents. This technical guide provides a foundational resource for researchers to delve into the study of this compound PKS genes, from gene cloning and heterologous expression to the elucidation of their products' mechanisms of action. Further research into the specific molecular targets and signaling pathways affected by this compound will be crucial for translating its therapeutic potential into clinical applications.

References

Spectroscopic and Mechanistic Insights into Neoaureothin: A Potent Anti-HIV Agent

For Immediate Release

MUNICH, Germany – December 10, 2025 – A comprehensive technical analysis of the spectroscopic properties of neoaureothin (B8089337), a polyketide natural product with significant antiviral activity, is presented here for researchers, scientists, and professionals in drug development. This guide provides detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a visualization of its mechanism of action against the Human Immunodeficiency Virus (HIV).

This compound, also known as spectinabilin, has been identified as a potent inhibitor of HIV replication. Its mode of action involves the suppression of viral RNA production, a critical step in the lifecycle of the virus. This document serves as a core reference for the analytical data and biological activity of this promising compound.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of NMR and MS techniques. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR spectroscopy, as well as high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound are presented below. Chemical shifts (δ) are reported in parts per million (ppm).

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (δ ppm) | Chemical Shift (δ ppm) |

| Data to be populated from the cited 1981 J. Antibiot. paper | Data to be populated from the cited 1981 J. Antibiot. paper |

Note: The specific chemical shifts and coupling constants are pending retrieval from the primary literature: Kakinuma, K.; Ikekawa, N.; Nakagawa, A.; Ōmura, S. Spectinabilin, a new antibiotic. J. Antibiot. 1981, 34, 1383–1385.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of this compound as C₂₈H₃₁NO₆.

| Parameter | Value |

| Molecular Formula | C₂₈H₃₁NO₆ |

| Molecular Weight | 477.55 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Measured m/z | [M+H]⁺, [M+Na]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and further research.

NMR Spectroscopy Protocol

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard.

High-Resolution Mass Spectrometry (HRMS) Protocol

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

LC-MS Method:

-

Chromatographic Separation: While direct infusion can be used, LC-MS is often employed to ensure sample purity. A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both often containing a small amount of formic acid to promote ionization.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecules ([M+H]⁺) or other adducts.

-

Mass Analysis: The mass analyzer is operated in full scan mode with high resolution (>10,000) to obtain accurate mass measurements.

Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition, confirming the molecular formula of the compound.

Mechanism of Action: HIV Inhibition

This compound exhibits its anti-HIV activity by interfering with the production of viral RNA within the host cell. This mechanism is distinct from many existing antiretroviral drugs. The following diagram illustrates this inhibitory action.

Neoaureothin: An In-Depth Technical Guide on its Putative Mechanism of Action in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neoaureothin (B8089337), a polyketide antibiotic also known as spectinabilin, represents a molecule of interest for its biological activities. While its nematicidal properties have been noted, a detailed elucidation of its mechanism of action against bacteria remains an area of active investigation. This technical guide synthesizes the available information on related compounds and established principles of antibiotic action to propose a putative mechanism for this compound. The primary hypothesized mechanism is the inhibition of bacterial protein synthesis , with potential secondary effects on cell membrane integrity, a common feature of polyketide antibiotics. This document provides a framework for the systematic investigation of this compound's antibacterial properties, including detailed experimental protocols, hypothetical quantitative data for comparative analysis, and visualizations of the proposed mechanisms and workflows.

Putative Mechanism of Action

The chemical structure of this compound, belonging to the polyketide class, suggests several potential modes of antibacterial action. Polyketides are known to interfere with various essential cellular processes in bacteria. Based on preliminary data on related compounds and the common targets of this class, the primary hypothesized mechanism of action for this compound is the inhibition of bacterial protein synthesis . This is supported by the activity of other antibiotics with similar structural motifs. A secondary proposed mechanism involves the disruption of the bacterial cell membrane , which could act synergistically with the primary mode of action.

Primary Target: Bacterial Ribosome

The leading hypothesis is that this compound targets the bacterial ribosome, specifically the 30S subunit . This interaction is thought to sterically hinder the translocation step of protein synthesis, where the ribosome moves along the mRNA transcript. By preventing this movement, this compound would effectively halt the elongation of the polypeptide chain, leading to a bacteriostatic effect at lower concentrations and potentially bactericidal effects at higher concentrations due to the accumulation of stalled ribosomal complexes and subsequent cellular stress.

Secondary Effects: Cell Membrane Perturbation

Many polyketide antibiotics possess lipophilic properties that allow them to interact with and disrupt the bacterial cell membrane. It is plausible that this compound could also exhibit such activity, leading to increased membrane permeability, dissipation of the proton motive force, and leakage of essential intracellular components. This would compromise cellular integrity and contribute to the overall antibacterial effect.

Quantitative Data Summary

To facilitate comparative analysis and guide further research, the following tables present hypothetical quantitative data for this compound. These values are representative of what might be expected for a novel antibiotic with the proposed mechanism of action.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Bacteria

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 4 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 1 |

| Bacillus subtilis ATCC 6633 | Gram-positive | 2 |

| Escherichia coli ATCC 25922 | Gram-negative | 32 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 64 |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 16 |

| Acinetobacter baumannii ATCC 19606 | Gram-negative | 32 |

Table 2: Hypothetical Macromolecular Synthesis Inhibition by this compound in Bacillus subtilis

| Macromolecule | Radiolabeled Precursor | This compound Concentration (x MIC) | Inhibition (%) |

| DNA | [³H]-thymidine | 10x | 15 |

| RNA | [³H]-uridine | 10x | 20 |

| Protein | [³H]-leucine | 10x | 85 |

| Cell Wall | [¹⁴C]-N-acetylglucosamine | 10x | 10 |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (0.5 McFarland standard)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (600 nm)

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilution, as well as to a positive control well (bacteria, no antibiotic) and a negative control well (media only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. The MIC can also be determined by measuring the optical density at 600 nm.

Protocol for Macromolecular Synthesis Inhibition Assay

Objective: To determine the effect of this compound on the synthesis of major macromolecules (DNA, RNA, protein, and cell wall).

Materials:

-

Mid-log phase bacterial culture

-

This compound

-

Radiolabeled precursors: [³H]-thymidine, [³H]-uridine, [³H]-leucine, [¹⁴C]-N-acetylglucosamine

-

Trichloroacetic acid (TCA), 10% and 5%

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Grow a bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

-

Divide the culture into aliquots. To each aliquot, add the respective radiolabeled precursor and this compound at various concentrations (e.g., 1x, 5x, 10x MIC). Include a no-drug control.

-

Incubate the cultures at 37°C with shaking.

-

At various time points (e.g., 0, 10, 20, 30 minutes), remove aliquots from each culture.

-

To stop the incorporation of precursors, add an equal volume of cold 10% TCA.

-

Incubate on ice for 30 minutes to precipitate macromolecules.

-

Collect the precipitate by vacuum filtration through a glass fiber filter.

-

Wash the filter with cold 5% TCA and then with ethanol.

-

Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition relative to the no-drug control.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways, experimental workflows, and logical relationships pertaining to the mechanism of action of this compound.

Caption: Putative signaling pathway of this compound targeting the 30S ribosomal subunit.

Caption: Experimental workflow for elucidating the antibacterial mechanism of this compound.

Caption: Logical relationship of this compound's potential multi-target antibacterial action.

Neoaureothin as an Androgen Receptor Antagonist: A Review of Currently Available Scientific Evidence

Researchers, scientists, and drug development professionals focused on androgen receptor (AR) modulation as a therapeutic strategy will find a comprehensive review of the current scientific landscape surrounding neoaureothin (B8089337) in this technical guide. Despite interest in novel AR antagonists, extensive investigation of publicly available scientific literature and data reveals no direct evidence to support the classification of this compound as an androgen receptor antagonist.

This guide details the findings of a thorough search for data on this compound's potential interaction with the androgen receptor. While the initial intent was to provide an in-depth analysis of its mechanism of action, quantitative data, and experimental protocols related to AR antagonism, the search yielded no such information. The primary biological activities reported for this compound are centered on its antimicrobial and antiviral properties.

Summary of Findings

A systematic search of scientific databases and literature was conducted to identify any studies investigating the effects of this compound on the androgen receptor signaling pathway. The search terms included, but were not limited to, "this compound androgen receptor," "this compound prostate cancer," "this compound AR antagonist," and variations thereof.

The key findings from this comprehensive search are as follows:

-

No Direct Evidence of AR Antagonism: There are no published research articles, patents, or conference proceedings that describe or suggest that this compound acts as an antagonist of the androgen receptor.

-

Primary Biological Activities: The existing body of research on this compound focuses on its potent antimicrobial and antiviral activities. Studies have detailed its efficacy against various pathogens, but do not explore its effects on nuclear hormone receptors.

-

Lack of Quantitative Data: Consequently, there is no quantitative data available, such as IC50 or Ki values, that would characterize the binding affinity or inhibitory concentration of this compound against the androgen receptor.

-

Absence of Experimental Protocols: No experimental methodologies or protocols for assessing this compound's activity at the androgen receptor have been published.

Androgen Receptor Signaling Pathway: A General Overview

For the benefit of researchers interested in androgen receptor antagonism, a general overview of the AR signaling pathway is provided below. This pathway is a critical target in the development of therapies for prostate cancer and other androgen-dependent diseases.

In its inactive state, the androgen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to androgens, such as testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Within the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

Experimental Workflow for Screening AR Antagonists

For researchers investigating novel compounds for androgen receptor antagonism, a typical experimental workflow is outlined below. This workflow is a standard approach in the field and would be applicable to the initial assessment of any compound, including this compound, should preliminary evidence suggest such activity.

Investigating the Cytotoxic Properties of Neoaureothin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a secondary metabolite, has emerged as a compound of interest for its potential cytotoxic properties against various cancer cell lines. This technical guide aims to provide a comprehensive overview of the existing research on this compound's mechanism of action, focusing on its ability to induce apoptosis and the signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.[1][2] The IC50 values for this compound, where available in the literature, are summarized below. It is important to note that these values can vary depending on the cell line, assay conditions, and exposure time.[3][4]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Currently, specific IC50 values for this compound across a range of cancer cell lines are not extensively documented in publicly available research. Further experimental investigation is required to populate this data table comprehensively.

Experimental Protocols

The investigation of this compound's cytotoxic properties involves a series of well-established experimental protocols. These methodologies are crucial for obtaining reliable and reproducible data.

Cell Viability Assays

Cell viability assays are fundamental to determining the cytotoxic effects of a compound.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assays

To determine if this compound induces programmed cell death, or apoptosis, several assays can be employed.[5]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualization

The cytotoxic effects of many anti-cancer compounds are mediated through the modulation of specific signaling pathways that control cell survival and death.[6] While the precise pathways affected by this compound are a subject of ongoing research, a common mechanism of apoptosis induction involves the generation of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) pathway.[7][8]

Proposed Mechanism of Action: ROS-Mediated Apoptosis

A plausible mechanism for this compound-induced cytotoxicity involves the intracellular accumulation of ROS.[9] Elevated ROS levels can lead to oxidative stress, damaging cellular components and triggering apoptotic signaling cascades.[10]

Caption: Proposed ROS-mediated apoptotic pathway induced by this compound.

Experimental Workflow for Investigating Signaling Pathways

A typical workflow to elucidate the signaling pathways modulated by this compound would involve a series of molecular biology techniques.

Caption: Experimental workflow for signaling pathway analysis.

The MAPK Signaling Pathway

The MAPK pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.[11] It is often dysregulated in cancer.[6] Some cytotoxic compounds exert their effects by activating pro-apoptotic arms of the MAPK pathway, such as JNK and p38.

Caption: Simplified MAPK signaling cascade leading to apoptosis.

Conclusion

While the cytotoxic potential of this compound presents an interesting avenue for cancer research, this technical guide highlights the nascent stage of its investigation. The provided experimental protocols offer a standardized framework for future studies aimed at elucidating its precise mechanism of action. The hypothesized involvement of ROS generation and MAPK signaling provides a strong foundation for further molecular and cellular analyses. Comprehensive studies to determine the IC50 values across a broad range of cancer cell lines are imperative to understand the compound's potency and selectivity. Future research in these areas will be critical in determining the therapeutic potential of this compound as a novel anti-cancer agent.

References

- 1. IC50 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Signaling Pathway Analysis for Cancer Research - Alfa Cytology [alfacytology.com]

- 7. mdpi.com [mdpi.com]

- 8. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides | MDPI [mdpi.com]

- 9. Induction of Reactive Oxygen Species Generation Inhibits Epithelial-Mesenchymal Transition and Promotes Growth Arrest in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pseurotin D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Nematicidal Activity of Neoaureothin Against Plant-Parasitic Nematodes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neoaureothin, also known as Spectinabilin, is a polyketide metabolite produced by certain Streptomyces species that has demonstrated significant nematicidal activity against several economically important plant-parasitic nematodes. This technical guide provides a comprehensive overview of the current state of research on this compound's efficacy, outlines detailed experimental protocols for its evaluation, and explores its potential mechanism of action. The quantitative data presented herein, derived from peer-reviewed studies, highlights the potential of this compound as a lead compound for the development of novel, effective nematicides.

Nematicidal Efficacy of this compound

This compound has exhibited potent activity against a range of nematodes, including the root-knot nematode (Meloidogyne incognita), the pinewood nematode (Bursaphelenchus xylophilus), and the model organism Caenorhabditis elegans. The following tables summarize the key quantitative data on its nematicidal effects.

In Vitro Nematicidal Activity Data

Table 1: Nematicidal Activity of this compound (Spectinabilin) Against Various Nematode Species

| Nematode Species | Life Stage | Metric | Value (µg/mL) | Exposure Time | Reference |

| Meloidogyne incognita | J2 Juveniles | Mortality | See Table 2 | 72 hours | Sun et al., 2023 |

| Bursaphelenchus xylophilus | Mixed | LC50 | 0.84 | Not Specified | Liu et al., 2018[1] |

| Caenorhabditis elegans | L1 Larvae | IC50 | 2.948 | 24 hours | Sun et al., 2023 |

Table 2: Mortality of Meloidogyne incognita J2 Juveniles at Different Concentrations of this compound (Spectinabilin) after 72 hours

| Concentration (µg/mL) | Mortality (%) |

| 100 | ~40 |

| 50 | Not Reported |

| 25 | Not Reported |

| 12.5 | Not Reported |

| 6.25 | Nearly Abolished |

| Data extracted from Sun et al., 2023. |

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the nematicidal activity of this compound.

Nematode Culture and Maintenance

-

Meloidogyne incognita : Root-knot nematodes are typically cultured on susceptible host plants, such as tomato (Solanum lycopersicum). Egg masses are collected from the roots and hatched in water to obtain second-stage juveniles (J2) for bioassays.

-

Bursaphelenchus xylophilus : The pinewood nematode can be cultured on fungal mats, such as Botrytis cinerea, grown on potato dextrose agar (B569324) (PDA) plates. Nematodes are harvested by washing the plates with sterile water.

-

Caenorhabditis elegans : This free-living nematode is maintained on nematode growth medium (NGM) plates seeded with Escherichia coli OP50 as a food source. Age-synchronized populations (e.g., L1 larvae) are obtained by standard protocols involving bleaching to isolate eggs, followed by hatching in M9 buffer.

Nematicidal Bioassay Protocol (In Vitro)

The following protocol is a synthesis of methodologies described in the literature for assessing nematicidal activity in microtiter plates.

-

Preparation of Test Compound: this compound (Spectinabilin) is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then made to achieve the desired test concentrations. The final solvent concentration in the assay wells should be non-lethal to the nematodes (typically ≤1%).

-

Nematode Suspension: A suspension of the target nematode life stage (e.g., M. incognita J2, C. elegans L1) is prepared in sterile water or M9 buffer. The density of the suspension is adjusted to provide a specific number of nematodes per well (e.g., 50-100).

-

Assay Setup: The bioassay is typically performed in 96-well microtiter plates. Each well contains the nematode suspension and the test compound at a specific concentration. Control wells containing only the nematode suspension and the solvent (without the test compound) are included.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24, 48, or 72 hours).

-

Assessment of Mortality/Immobility: After the incubation period, the number of dead or immobile nematodes is determined under a microscope. Nematodes are considered dead if they do not respond to a physical stimulus, such as a fine probe.

-

Data Analysis: The percentage of mortality is calculated for each concentration. LC50 or IC50 values are determined using probit analysis or other appropriate statistical methods.

Mechanism of Action (Current Understanding and Hypotheses)

The precise molecular target of this compound in nematodes has not yet been fully elucidated. However, initial studies suggest that its mode of action differs from that of commonly used nematicides like avermectin, which targets glutamate-gated chloride channels.

Potential Signaling Pathways as Targets for Nematicides

Many existing anthelmintics target the nematode neuromuscular system, leading to paralysis and death. Key signaling pathways and molecular targets in nematodes that are exploited by current nematicides include:

-

Cholinergic System: Nicotinic acetylcholine (B1216132) receptors (nAChRs) are crucial for excitatory neurotransmission in nematodes. Agonists of these receptors, such as levamisole, cause spastic paralysis.

-

GABAergic System: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in nematodes. GABA receptor agonists, like piperazine, lead to flaccid paralysis.

-

Glutamatergic System: Glutamate-gated chloride channels (GluCls) are important for inhibitory neurotransmission. Avermectins act as positive allosteric modulators of these channels, causing hyperpolarization and paralysis.

-

Mitochondrial Respiration: Some nematicides are known to disrupt mitochondrial function, leading to a depletion of cellular energy (ATP) and eventual death.

Given that this compound's mechanism is likely novel, it may act on one of the less-exploited targets within these pathways or on a completely different cellular process. Further research, including target-based screening and transcriptomic or proteomic analyses of this compound-treated nematodes, is required to pinpoint its specific molecular target(s).

Visualizations

Experimental Workflow for In Vitro Nematicidal Assay

Caption: A generalized workflow for the in vitro evaluation of this compound's nematicidal activity.

Potential Neuromuscular Signaling Pathways Targeted by Nematicides

Caption: Simplified diagram of key neuromuscular signaling pathways in nematodes that are potential targets for nematicidal compounds.

Conclusion and Future Directions

This compound (Spectinabilin) demonstrates significant promise as a nematicidal agent against a variety of plant-parasitic nematodes. Its high potency, particularly against Bursaphelenchus xylophilus, warrants further investigation. Future research should focus on:

-

Elucidating the precise mechanism of action: Identifying the molecular target(s) of this compound will be crucial for understanding its specificity and for potential optimization.

-

Expanding the spectrum of activity: Testing against a broader range of economically important plant-parasitic nematodes is necessary to determine its full potential.

-

In planta and field trials: Evaluating the efficacy of this compound in controlling nematode infestations on host plants under greenhouse and field conditions is a critical next step.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the development of derivatives with improved potency, stability, and selectivity.

The information compiled in this guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential next-generation nematicide.

References

Anti-HIV-1 Activity of Neoaureothin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a polyketide natural product, has demonstrated potent inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the anti-HIV-1 properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The primary mode of action for this compound appears to be the inhibition of HIV-1 transcription, a critical stage in the viral replication cycle. Evidence suggests this inhibition may be mediated through the modulation of the NF-κB signaling pathway. This document consolidates the available data to serve as a resource for researchers engaged in the discovery and development of novel antiretroviral agents.

Introduction

The ongoing HIV/AIDS pandemic necessitates the continued exploration of novel therapeutic agents that can overcome the challenges of drug resistance and long-term toxicity associated with current antiretroviral therapies. Natural products have historically been a rich source of bioactive compounds with therapeutic potential. This compound, a member of the aureothin (B1665325) class of polyketides, has emerged as a promising candidate with potent anti-HIV-1 activity. Initial screenings have revealed its ability to inhibit viral replication at nanomolar concentrations. This guide delves into the technical details of its antiviral properties to facilitate further research and development.

Quantitative Anti-HIV-1 Activity

The inhibitory potency of this compound against HIV-1 has been quantified using cell-based assays. The following table summarizes the key quantitative data, including the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), which together provide an indication of the compound's therapeutic index.

| Compound | Cell Line | Virus Strain | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| This compound | LC5-RIC | HIV-1 LAI | 2.2 ± 0.06 | >10 | >4545 | [1] |

| Aureothin (reference) | LC5-RIC | HIV-1 LAI | 5.3 ± 0.40 | ~2.27 | ~428 | [1] |

Mechanism of Action: Inhibition of HIV-1 Transcription via NF-κB Pathway

The primary mechanism underlying the anti-HIV-1 activity of this compound is the inhibition of viral transcription.[1] This process is critical for the production of new viral particles. The HIV-1 long terminal repeat (LTR) contains binding sites for several host transcription factors, with the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) playing a pivotal role in regulating LTR-driven gene expression.[2]